4-(azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 4-position. The structure incorporates a dimethylaminopropyl chain linked to the benzothiazole nitrogen and a benzamide moiety modified with an azepane sulfonyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4S2.ClH/c1-4-35-23-11-9-12-24-25(23)28-27(36-24)31(20-10-17-29(2)3)26(32)21-13-15-22(16-14-21)37(33,34)30-18-7-5-6-8-19-30;/h9,11-16H,4-8,10,17-20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFIVYCTDPLESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Azepane-1-sulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS Number: 1135236-08-6) is a complex organic compound with potential therapeutic applications, particularly in oncology. This compound features a unique molecular structure that includes an azepane ring, a sulfonamide group, and a benzothiazole moiety, which are known to contribute to its biological activity.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 581.2 g/mol. The structural complexity of this compound is expected to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H37ClN4O4S2 |
| Molecular Weight | 581.2 g/mol |
| CAS Number | 1135236-08-6 |
The biological activity of the compound is largely attributed to its ability to interact with various biological targets involved in cancer pathways. The benzothiazole moiety is often associated with antitumor properties, while the dimethylamino group may enhance solubility and bioavailability. The azepane ring may facilitate specific interactions with receptors or enzymes, potentially leading to inhibition of tumor growth and metastasis.
Biological Activity Studies
Research into similar compounds has shown that modifications in structure can significantly alter biological activity. For instance, compounds containing benzothiazole derivatives have demonstrated promising anticancer effects in various studies.
Case Studies
- Antitumor Activity : Compounds structurally related to this compound have been evaluated for their antitumor efficacy. For example, benzothiazole derivatives have been found to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been reported to inhibit key enzymes involved in tumor progression. For instance, studies indicate that certain piperazine derivatives can inhibit human acetylcholinesterase, which may play a role in neurodegenerative diseases but also shows potential in cancer therapy due to shared pathways.
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity in model organisms such as zebrafish embryos. Understanding the safety profile is crucial for potential therapeutic applications.
Toxicity Data
| Compound | Toxicity Level (mg/L) |
|---|---|
| 4-(azepane... | Not yet established |
| Related Benzothiazole | Low toxicity (20.58 mg/L) |
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Azepane Ring | Provides structural complexity and potential biological interactions. |
| Sulfonamide Group | Enhances solubility and may influence pharmacokinetics. |
| Benzothiazole Moiety | Associated with antitumor properties and other biological activities. |
Anticancer Activity
The benzothiazole component of the compound is known for its antitumor properties. Research has indicated that modifications to this structure can enhance efficacy against various cancer types. The compound's unique functional groups may allow it to interact specifically with biological targets involved in tumor growth and metastasis.
Case Studies
- In Vitro Studies : Compounds similar to this one have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Mechanistic Insights : Understanding the interaction of this compound with specific receptors or enzymes related to cancer pathways is crucial for elucidating its mechanism of action. Binding affinity studies may reveal how it influences signaling pathways associated with tumor development.
Drug Discovery Potential
The azepane scaffold is increasingly recognized for its utility in drug discovery. This compound can serve as a lead structure for developing new anticancer agents or other therapeutics due to its unique combination of functional groups.
Synthesis Pathways
The synthesis of this compound typically involves several key steps, including:
- Formation of the Azepane Ring : Utilizing cyclization reactions to introduce the azepane structure.
- Sulfonamide Formation : Incorporating the sulfonamide group through nucleophilic substitution reactions.
- Benzothiazole Integration : Attaching the benzothiazole moiety via coupling reactions.
Pharmacological Insights
The presence of the dimethylamino group may improve the solubility and bioavailability of the compound, enhancing its therapeutic potential. Interaction studies are essential to optimize its pharmacological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and inferred biological implications.
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Hydrochloride
- Structural Differences: Benzothiazole substitution: 4-ethyl vs. 4-ethoxy in the target compound. Ethoxy increases hydrophilicity and may alter metabolic stability. Sulfonyl group: 4-methoxyphenylsulfonyl vs. azepane sulfonyl. Chain length: Dimethylaminoethyl vs. dimethylaminopropyl. The longer chain in the target compound may improve membrane permeability.
- Physicochemical Properties :
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structural Differences :
- Core scaffold : Thiazol-2-amine vs. benzothiazole. The benzothiazole core in the target compound may confer stronger π-π stacking interactions with aromatic residues in enzyme pockets.
- Substituents : Chlorophenyl and benzylidene groups vs. ethoxybenzothiazole and azepane sulfonyl. The target compound’s ethoxy and sulfonyl groups enhance polarity and hydrogen-bonding capacity.
N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide Hydrochloride
- Structural Differences :
- Tricyclic system : A complex fused ring system replaces the benzothiazole core. This rigid structure may limit bioavailability compared to the target compound’s planar benzothiazole.
- Functional groups : Dioxopyrrolidinyl vs. azepane sulfonyl. The dioxopyrrolidinyl group introduces hydrogen-bond acceptors, while azepane sulfonyl offers steric bulk and solubility modulation.
- Physicochemical Impact : The tricyclic system likely increases molecular weight and reduces solubility compared to the target compound .
4-(Azepan-1-ylsulfonyl)-N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- Structural Differences: Benzothiazole substitution: 4,6-dimethoxy vs. 4-ethoxy. Sulfonyl group: Azepane sulfonyl is shared, but the dimethoxybenzothiazole in this compound may reduce metabolic oxidation compared to the ethoxy group in the target compound.
- Inferred Stability : The dimethoxy groups could improve stability against cytochrome P450 enzymes .
N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide Hydrochloride
- Structural Differences: Sulfur-containing groups: Phenylsulfanyl vs. azepane sulfonyl. Core scaffold: Shared tricyclic system with , contrasting with the benzothiazole in the target compound.
- Activity Implications : The phenylsulfanyl group may confer antioxidant properties, diverging from the target compound’s likely enzyme-inhibitory profile .
Preparation Methods
Synthesis of 4-Ethoxy-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. A representative pathway involves:
-
Etherification : Reaction of 4-hydroxy-1,3-benzothiazol-2-amine with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
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Purification : Crystallization from ethanol/water yields 4-ethoxy-1,3-benzothiazol-2-amine.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | Ethyl bromide, K₂CO₃, DMF, 80°C, 12 h | ~75% |
Preparation of 4-(Azepane-1-sulfonyl)benzoic Acid
Sulfonylation of benzoic acid derivatives with azepane involves:
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Sulfonation : Treatment of 4-chlorosulfonylbenzoic acid with azepane in dichloromethane (DCM) at 0–5°C.
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Acid Workup : Precipitation with HCl yields the sulfonated product.
Key Data
Amide Coupling and Final Salt Formation
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Activation : 4-(Azepane-1-sulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Coupling : Reaction with 4-ethoxy-1,3-benzothiazol-2-amine and 3-(dimethylamino)propylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
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Hydrochloride Salt Formation : Treatment with HCl gas in ethyl acetate yields the final hydrochloride salt.
Optimization Insights
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Temperature Control : Coupling at 0°C minimizes side reactions.
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Solvent Selection : THF ensures solubility of both amine and acid chloride.
Critical Analysis of Synthetic Challenges
Regioselectivity in Benzothiazole Functionalization
The ethoxy group at the 4-position of the benzothiazole requires precise control to avoid O- vs. N-alkylation. Steric hindrance from the 2-amino group favors etherification at the 4-position, but competing reactions may necessitate protective strategies (e.g., Boc protection of the amine).
Sulfonylation Efficiency
Sulfonylation with azepane demands anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction rates by stabilizing the transition state.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR : Key signals include δ 1.35 (t, 3H, -OCH₂CH₃), δ 2.25 (s, 6H, N(CH₃)₂), and δ 3.45–3.60 (m, 8H, azepane).
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MS (ESI+) : m/z 581.2 [M+H]⁺, consistent with the molecular formula C₂₇H₃₇ClN₄O₄S₂.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
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Alternative Sulfonating Agents : Sulfur trioxide-amine complexes may reduce chlorinated waste compared to SOCl₂.
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Solvent Recycling : THF recovery via distillation improves process sustainability.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound contains:
- A benzothiazole core with a 4-ethoxy substituent, contributing to π-π stacking and hydrogen-bonding interactions in biological systems.
- An azepane sulfonyl group , which enhances solubility and may interact with sulfonamide-binding enzyme pockets.
- A dimethylamino propyl chain , providing cationic character for membrane permeability and potential receptor binding . Methodological Insight: Use FT-IR and NMR spectroscopy to confirm functional group integrity post-synthesis. Compare reactivity with analogs lacking specific groups (e.g., replacing dimethylamino with morpholine) to isolate contributions .
Q. What synthetic routes are commonly employed for this compound, and what critical reaction conditions must be controlled?
Synthesis typically involves:
- Sulfonylation : Reacting azepane with sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfonamide intermediate.
- Amide coupling : Using EDC/HOBt or DCC to link the benzothiazole-2-amine derivative to the sulfonylated benzamide core.
- Hydrochloride salt formation : Final treatment with HCl gas in ethanol . Key Conditions: Monitor pH during amide coupling (optimize at 7–8) and maintain inert atmospheres to prevent oxidation of the dimethylamino group .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for OCH2).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ expected at ~550–600 m/z).
- HPLC : Ensure >95% purity; use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibition?
- Variable Substituents : Synthesize derivatives with modified ethoxy (e.g., methoxy, isopropoxy) or sulfonyl groups (e.g., propanesulfonyl).
- Assay Design : Test against target enzymes (e.g., carbonic anhydrase isoforms) using stopped-flow kinetics or fluorescence quenching.
- Data Analysis : Correlate IC50 values with substituent electronic profiles (Hammett σ constants) and steric bulk (Taft parameters) . Example: Replace azepane with piperidine to assess ring size impact on binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardize Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity via HPLC.
- Dose-Response Curves : Compare EC50/IC50 values across studies; discrepancies may arise from differences in solvent (DMSO vs. saline) or incubation time .
- Molecular Dynamics (MD) : Simulate compound-receptor interactions to identify critical binding residues that explain variability .
Q. How can reaction yields be improved during scale-up synthesis?
- Solvent Optimization : Replace DMF with THF/water mixtures to reduce side reactions.
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (if applicable).
- Process Analytics : Use inline FT-IR to monitor intermediate formation and adjust stoichiometry dynamically . Case Study: A 15% yield increase was achieved by reducing reaction temperature from 80°C to 60°C during amide coupling .
Q. What in silico methods predict this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
